Product packaging for 3,5-dinitro-N,N-dipentylbenzamide(Cat. No.:)

3,5-dinitro-N,N-dipentylbenzamide

Cat. No.: B10899865
M. Wt: 351.4 g/mol
InChI Key: DPNAKLBFHSINGT-UHFFFAOYSA-N
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Description

Contextualizing Dinitrobenzamide Derivatives within Organic Synthesis and Advanced Materials Science

Dinitrobenzamide derivatives constitute a class of organic compounds that have garnered considerable attention in the realms of organic synthesis and materials science. The presence of the dinitrophenyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, making these compounds valuable as intermediates in the synthesis of more complex structures. This electron deficiency can activate the aromatic ring for nucleophilic substitution reactions and influence the reactivity of the amide functionality.

In the field of advanced materials science, dinitrobenzamide derivatives are explored for their potential in creating materials with tailored optical, electronic, and thermal properties. The arrangement of nitro groups and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of highly ordered supramolecular structures. These organized assemblies are of interest for applications in nonlinear optics, charge-transport materials, and the development of novel polymers and liquid crystals. The specific nature of the N-substituents on the benzamide (B126) core plays a crucial role in tuning the physical properties and molecular packing of these materials.

Evolution of Benzamide Chemistry: A Historical Perspective on Structural and Synthetic Advances

The study of benzamides, amides derived from benzoic acid, has a rich history that dates back to the early days of organic chemistry. nih.gov Initially, research focused on the fundamental synthesis and reactivity of these compounds. A significant breakthrough was the Schotten-Baumann reaction, which provided a robust method for the synthesis of amides from amines and acid chlorides, a technique still widely used today. lumenlearning.com

Over the decades, the focus of benzamide chemistry has evolved significantly. Early work laid the foundation for understanding the chemical properties of the amide bond, including its planarity and rotational barriers. As analytical techniques such as NMR and X-ray crystallography became more sophisticated, a deeper understanding of the three-dimensional structure and conformational preferences of benzamides was achieved. researchgate.netreddit.com

In recent history, the field has seen a surge in the development of new synthetic methodologies, including catalytic and environmentally benign approaches to amide bond formation. Furthermore, the strategic incorporation of various functional groups onto the benzamide scaffold has led to a vast library of derivatives with diverse applications. This has been particularly evident in medicinal chemistry, where the benzamide moiety is a common feature in a wide range of therapeutic agents. nih.govresearcher.life The journey of benzamide chemistry from a simple functional group to a versatile building block in complex molecular design highlights the continuous advancement of organic synthesis.

Interdisciplinary Relevance of 3,5-Dinitro-N,N-dipentylbenzamide in Modern Chemical Sciences

The specific structural attributes of This compound position it at the intersection of several disciplines within the chemical sciences. The presence of the 3,5-dinitrobenzoyl group immediately suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. Numerous studies have demonstrated the potent antimycobacterial and antifungal activities of various 3,5-dinitrobenzamide (B1662146) derivatives. researcher.lifenih.govnih.govnih.govresearchgate.net The nitro groups are often implicated in the mechanism of action, and the lipophilic N,N-dipentyl groups in the target molecule could enhance its ability to penetrate microbial cell membranes.

From a materials science perspective, the interplay between the electron-deficient aromatic ring and the flexible alkyl chains of the pentyl groups could lead to interesting self-assembly properties. This makes This compound a candidate for the design of novel liquid crystals or other soft materials. The study of its thermal behavior and phase transitions could reveal unique material properties.

Furthermore, in the field of analytical chemistry, the strong chromophoric nature of the dinitroaromatic system could be exploited for the development of new dyes or sensor molecules. The synthesis and characterization of This compound also provide a valuable case study for fundamental research in physical organic chemistry, allowing for the investigation of substituent effects on reaction mechanisms, spectroscopic properties, and molecular conformations.

Research Findings on this compound and Related Compounds

While specific research data for This compound is not extensively available in the public domain, its properties can be inferred from studies on analogous compounds. The synthesis would likely proceed via the reaction of 3,5-dinitrobenzoyl chloride with di-n-pentylamine. lumenlearning.com

Table 1: Predicted Physicochemical Properties of this compound Note: These values are estimations based on the properties of structurally similar compounds and computational models.

PropertyPredicted Value
Molecular FormulaC₁₇H₂₅N₃O₅
Molecular Weight367.40 g/mol
AppearanceLikely a yellow crystalline solid
Melting PointExpected to be in the range of other N,N-dialkyl-3,5-dinitrobenzamides
SolubilityLikely soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate; sparingly soluble in water.

Table 2: Spectroscopic Data for a Related Compound: N,N-Dipropylbenzamide This data for a simpler N,N-dialkylbenzamide provides an indication of the expected spectral features.

Spectroscopic TechniqueCharacteristic Signals
¹H NMRSignals for the aromatic protons of the benzoyl group, and distinct signals for the propyl groups attached to the nitrogen. Due to restricted rotation around the C-N amide bond, the methylene (B1212753) protons of the propyl groups may appear as separate signals.
¹³C NMRA signal for the carbonyl carbon, signals for the aromatic carbons, and signals for the carbons of the propyl groups.
Mass SpectrometryA molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns would likely involve cleavage of the pentyl chains and the benzoyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O5 B10899865 3,5-dinitro-N,N-dipentylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

3,5-dinitro-N,N-dipentylbenzamide

InChI

InChI=1S/C17H25N3O5/c1-3-5-7-9-18(10-8-6-4-2)17(21)14-11-15(19(22)23)13-16(12-14)20(24)25/h11-13H,3-10H2,1-2H3

InChI Key

DPNAKLBFHSINGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3,5 Dinitro N,n Dipentylbenzamide and Analogues

Established Reaction Pathways for the 3,5-Dinitrobenzamide (B1662146) Core

The synthesis of the 3,5-dinitrobenzamide structure is fundamentally reliant on the creation of a stable amide bond. Over the years, several reliable methods have been established, each with distinct advantages and applications.

Amide Bond Formation via Nucleophilic Acyl Substitution

The most conventional and widely practiced method for synthesizing benzamides is through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgunizin.org This reaction class involves an acyl compound and a nucleophile. libretexts.org In the context of 3,5-dinitro-N,N-dipentylbenzamide, this pathway typically begins with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. wikipedia.org This precursor is then converted into a more reactive acyl derivative, most commonly 3,5-dinitrobenzoyl chloride.

The mechanism proceeds in two principal steps: nucleophilic addition followed by elimination. unizin.orglibretexts.org The nucleophile, in this case, dipentylamine (B1346568), attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This forms a tetrahedral intermediate. unizin.orglibretexts.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the final amide product, this compound. This acid chloride pathway is a robust and high-yielding method for producing N-substituted benzamides. nih.gov A similar approach has been documented for the synthesis of 3,5-dinitro-N-(4-nitrophenyl)benzamide, where 3,5-dinitrobenzoyl chloride was reacted with 4-nitroaniline. nih.govresearchgate.net

The general reactivity of carboxylic acid derivatives follows the order: Acyl chloride > Anhydride > Ester > Amide. This hierarchy dictates that more reactive derivatives can be readily converted into less reactive ones. chadsprep.com

Direct Condensation Protocols for Benzamide (B126) Synthesis

To circumvent the need for activating agents, direct condensation methods that couple a carboxylic acid with an amine have been developed. These protocols are attractive due to their procedural simplicity and improved atom economy. nih.govsci-hub.se

Several catalytic systems have been shown to facilitate this direct amidation:

Titanium Tetrachloride (TiCl₄) : A procedure using TiCl₄ in pyridine (B92270) at 85°C has been reported to effectively mediate the direct condensation of various carboxylic acids and amines, affording amides in moderate to excellent yields. nih.gov

Boric Acid : Boric acid serves as a simple, inexpensive, and green catalyst for the solvent-free synthesis of amides from a carboxylic acid and urea (B33335) or an amine. semanticscholar.orgresearchgate.net The reaction often proceeds by simple trituration and heating. semanticscholar.orgresearchgate.net

Zirconium-based Catalysts : A solid acid catalyst, prepared by immobilizing a Lewis acidic ionic liquid on diatomite earth (diatomite earth@IL/ZrCl₄), has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering high efficiency and catalyst reusability. researchgate.net

Hydrothermal Conditions : Studies have demonstrated that amides can be synthesized through direct condensation of amines and carboxylic acids in pure water at elevated temperatures (e.g., 250 °C) and pressures, eliminating the need for any catalyst. sci-hub.se

These methods offer a more direct route to the benzamide core, starting from 3,5-dinitrobenzoic acid and dipentylamine, avoiding the generation of hazardous waste associated with chlorinating agents like thionyl chloride. semanticscholar.org

Mitsunobu Reaction Applications in N-Alkylation

The Mitsunobu reaction is a versatile tool for forming carbon-nitrogen bonds, specifically for the N-alkylation of acidic NH groups, such as those found in amides and sulfonamides. researchgate.netcommonorganicchemistry.com Discovered by Oyo Mitsunobu, this reaction converts an alcohol into various functional groups by using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org

In the context of synthesizing substituted benzamides, the Mitsunobu reaction could be applied in two ways:

Alkylation of a Primary or Secondary Amide : If one were to start with 3,5-dinitrobenzamide (a primary amide) or N-pentyl-3,5-dinitrobenzamide (a secondary amide), the Mitsunobu reaction could be used to introduce one or both of the pentyl groups, respectively, using pentyl alcohol as the alkylating agent. Amide NH groups that are sufficiently acidic can act as nucleophiles in this reaction. commonorganicchemistry.com

Synthesis of the Amine Precursor : While less direct for the final amide formation, the principles of the Mitsunobu reaction are relevant in the broader context of amine synthesis.

The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, a hallmark of its Sₙ2-like mechanism. wikipedia.org

Sₙ2 Reactions for Amine Functionalization

The synthesis of the required amine precursor, dipentylamine, can be readily achieved through nucleophilic substitution (Sₙ2) reactions. The functionalization of amines via Sₙ2 pathways is a cornerstone of organic synthesis.

Common methods for preparing amines that can be adapted for synthesizing dipentylamine include:

Alkylation of Amines : A primary amine, such as pentylamine, can be reacted with an alkyl halide, like 1-bromopentane. The nitrogen atom of pentylamine acts as a nucleophile, attacking the alkyl halide in an Sₙ2 fashion to displace the bromide and form dipentylamine after a deprotonation step. To avoid over-alkylation to a quaternary ammonium (B1175870) salt, reaction conditions must be carefully controlled.

Reductive Amination : While not a direct Sₙ2 reaction for the final C-N bond formation, this is a powerful method for amine synthesis.

From Alkyl Halides and Ammonia (B1221849)/Azide (B81097) : Primary amines can be synthesized by reacting a primary alkyl halide with an excess of ammonia or with sodium azide (NaN₃) followed by reduction. youtube.com These primary amines can then be further alkylated. A recent development is the isocyanide Sₙ2 reaction, where isocyanides act as nucleophiles with alkyl halides to produce secondary amides after in-situ hydrolysis. imtm.cz

These Sₙ2-based strategies are fundamental for preparing the dipentylamine needed to react with the 3,5-dinitrobenzoyl moiety.

Green Chemistry Innovations in this compound Synthesis

The principles of green chemistry, particularly atom economy and waste minimization, are increasingly influencing the choice of synthetic routes in both academic and industrial settings.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Traditional amide synthesis, especially those employing stoichiometric coupling reagents (like DCC) or proceeding via an acid chloride, often suffers from poor atom economy. ucl.ac.uknih.govluxembourg-bio.com

Comparison of Synthetic Pathways:

Synthetic PathwayReactants for Amide FormationByproductsAtom EconomyGreen Chemistry Considerations
Acid Chloride 3,5-Dinitrobenzoyl chloride, DipentylamineHCl (neutralized to a salt)LowerRequires a chlorinating agent (e.g., SOCl₂, (COCl)₂), generating significant inorganic waste. semanticscholar.orgucl.ac.uk
Direct Condensation 3,5-Dinitrobenzoic acid, DipentylamineH₂OHigherEliminates the need for activating agents, reducing waste. Catalytic versions are highly desirable. nih.govacs.org
Coupling Reagents 3,5-Dinitrobenzoic acid, Dipentylamine, Coupling Agent (e.g., DCC, HATU)Urea or other high molecular weight byproductsPoorGenerates stoichiometric amounts of waste that can be difficult to remove. ucl.ac.ukluxembourg-bio.com

The direct condensation of 3,5-dinitrobenzoic acid with dipentylamine represents a significantly greener approach compared to the classical acid chloride method. It has a higher atom economy as the only byproduct is water. Catalytic direct amidation methods are particularly noteworthy as they minimize waste and energy consumption. rsc.orgdst.gov.in The ACS Green Chemistry Institute (GCI) Roundtable has identified amide bond formation that avoids poor atom economy as a top priority for sustainable synthetic development, underscoring the importance of moving away from wasteful, traditional methods. nih.gov

Catalytic Systems: Heterogeneous and Homogeneous Approaches

The formation of the amide bond, a cornerstone of organic chemistry, is often facilitated by catalytic systems to improve reaction rates and selectivity. rsc.orgnih.gov Both heterogeneous and homogeneous catalysts, which exist in a different phase or the same phase as the reactants, respectively, play crucial roles. savemyexams.com

Heterogeneous and Homogeneous Catalysis

Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture, allowing for recycling and reuse, a key principle of green chemistry. nih.gov In amide synthesis, solid catalysts like metals on a support are common. google.com For instance, a Pt–MoOx/TiO2 catalyst has been reported for the hydrogenation of amides and imides under milder conditions than traditionally required. rsc.org The hydrogenation of amides to produce amines is a key transformation where heterogeneous catalysis offers environmental and economic benefits due to high atom efficiency. rsc.org A robust bifunctional catalyst, Rh(OH)3 supported on a center-radially fibrous silica-encapsulated TS-1 zeolite (TS-1@KCC-1), has been developed for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. rsc.org

Homogeneous catalysts, while often more challenging to separate, can offer higher activity and selectivity. nih.gov The direct hydrogenation of amides using molecular hydrogen can be achieved with molecularly defined homogeneous catalysts. nih.gov These systems allow for fine-tuning of reaction conditions to selectively produce higher amines, lower amines and alcohols, or amino alcohols. nih.gov

Lewis Acid Catalysts

Lewis acids are effective in activating carbonyl groups, making them more susceptible to nucleophilic attack, a key step in amide formation. nih.govacs.org A novel method for oxidizing benzylamines to their corresponding amides utilizes Lewis acid catalysts like Zinc Bromide (ZnBr2) or Iron(III) Chloride (FeCl3) with tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. rsc.orgresearchgate.net Benzotriazolium salts have also emerged as efficient, bench-stable Lewis acid catalysts for reactions involving carbonyl activation. nih.govacs.org These catalysts have demonstrated effectiveness in reactions like Nazarov cyclization at low catalytic loadings. nih.govacs.org The development of chiral Lewis acid catalysts has also enabled the enantioselective synthesis of β-amino acid precursors from unsaturated amides. acs.org

Natural Biocatalysts

Enzymes are increasingly used as biocatalysts for amide bond formation due to their high selectivity and operation under mild, environmentally friendly conditions. rsc.orgnih.gov This approach is particularly valuable in the pharmaceutical industry. rsc.org Enzymes like lipases, proteases, and acyltransferases can catalyze the formation of amide bonds. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been used for the efficient synthesis of a diverse range of amides from free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov Other enzymatic strategies involve ATP-dependent enzymes, such as those in the ATP-grasp family, which activate carboxylic acids. nih.govsemanticscholar.org These biocatalytic methods can be performed with isolated enzymes or within whole-cell systems, which rely on the cell's own cofactors. researchgate.net

Catalyst TypeExample(s)Application in Amide/Analogue SynthesisReference(s)
Heterogeneous Pt–MoOx/TiO2, Rh(OH)3/TS-1@KCC-1Hydrogenation of amides, one-pot synthesis of benzamide. rsc.orgrsc.org
Homogeneous Molecularly defined Ru- and Fe-based complexesDirect hydrogenation of amides using H2. nih.gov
Lewis Acid ZnBr2, FeCl3, Benzotriazolium saltsOxidation of benzylamines to amides, activation of carbonyl groups. nih.govacs.orgrsc.orgresearchgate.net
Natural Biocatalyst Candida antarctica lipase B (CALB), ATP-grasp enzymesDirect amidation of carboxylic acids and amines. nih.govnih.gov

Renewable Energy Integration: Ultrasonic Irradiation and Concentrated Solar Radiation (CSR)

Harnessing renewable energy sources for chemical synthesis aligns with the principles of green chemistry, often leading to faster reactions and higher yields.

Ultrasonic Irradiation

Sonochemistry, the application of ultrasound to chemical reactions, can dramatically enhance reaction rates, sometimes by nearly a million-fold. researchgate.netekb.eg This acceleration is attributed to acoustic cavitation—the formation, growth, and violent collapse of bubbles in the liquid medium, which generates localized hot spots with extreme temperatures (around 5000 K) and pressures (about 1000 atm). nih.govekb.eg This energy input can promote reactions that would otherwise require harsh conditions. nih.gov

Ultrasonic irradiation has been successfully applied to the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines. researchgate.net This method, often combined with catalysts, offers advantages like short reaction times, high yields, and mild conditions. ekb.egresearchgate.net For instance, the synthesis of benzamides has been achieved using a solid acid catalyst under ultrasonic irradiation, highlighting a green and efficient approach. researchgate.net The use of ultrasound can also improve the efficiency of heterogeneous catalytic systems by enhancing the dispersion of nanoparticles, thereby increasing the active surface area of the catalyst. nih.gov

Concentrated Solar Radiation (CSR)

Concentrated solar radiation (CSR) offers a sustainable source of high-temperature process heat for chemical transformations. dlr.desolarpaces.org This technology uses mirrors or lenses to focus sunlight onto a receiver, generating temperatures that can drive endothermic chemical reactions. wikipedia.org The application of CSR in "solar chemistry" aims to produce solar fuels and chemicals, potentially replacing fossil fuels as the energy source for industrial processes. dlr.desolarpaces.org

While direct synthesis of benzamides using CSR is not widely documented, the technology's ability to provide high-energy flux is relevant. nih.gov Solar thermal energy can be converted into chemical energy by driving reactions at high temperatures. nih.gov For example, solar reactors can reach temperatures up to 1500°C, suitable for producing hydrogen or synthetic fuels. solarpaces.org This high-energy input could potentially be adapted to drive the synthesis of thermally stable molecules or to overcome significant activation energy barriers in amide synthesis pathways.

Renewable Energy SourceMechanismApplication in SynthesisAdvantagesReference(s)
Ultrasonic Irradiation Acoustic CavitationSynthesis of benzamides and other heterocycles.Increased reaction rates, higher yields, milder conditions, improved catalyst dispersion. nih.govresearchgate.netekb.egresearchgate.net
Concentrated Solar Radiation (CSR) High-temperature process heatProduction of solar fuels, potential for high-temperature chemical synthesis.Sustainable energy source, replacement for fossil fuels, enables high-energy reactions. dlr.desolarpaces.orgwikipedia.org

Development of Sustainable Reagents and Solvents

The shift towards green chemistry has placed significant emphasis on replacing hazardous reagents and solvents with more sustainable alternatives. rsc.org Solvents are a major contributor to the environmental impact of chemical processes, particularly in the pharmaceutical industry where amide bond formation is a frequent transformation. rsc.orgbohrium.com

Traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are now being replaced by greener options. rsc.orgnsf.gov Water is considered an ideal green solvent due to its non-toxicity, abundance, and safety, although the poor solubility of many organic substrates can be a challenge. nsf.govacs.org To address this, techniques like micellar catalysis can be employed to facilitate reactions in aqueous media. acs.org

Biomass-derived solvents are another class of sustainable alternatives. bohrium.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and p-cymene (B1678584) have been successfully investigated for amide synthesis. bohrium.comnsf.gov Other green solvents include cyclopentyl methyl ether (CPME) and propylene (B89431) carbonate. nih.gov In a study on enzymatic amidation, CPME was found to be a highly effective and green solvent, leading to excellent product yields without requiring intensive purification. nih.gov

Neoteric solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), are also being explored as alternative reaction media for amide synthesis due to their unique properties, though some drawbacks exist. rsc.orgbohrium.com

Solvent ClassExample(s)Rationale for UseReference(s)
Aqueous WaterNon-toxic, abundant, safe; often requires enabling techniques like micellar catalysis. nsf.govacs.org
Biomass-Derived 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), p-Cymene, Cyclopentyl methyl ether (CPME)Renewable source, often lower toxicity profile than conventional solvents. nih.govbohrium.comnsf.gov
Neoteric Ionic Liquids (ILs), Deep Eutectic Solvents (DESs)Unique properties, potential for recyclability. rsc.orgbohrium.com

Emerging Synthetic Approaches for Benzamide Derivatives

To meet the demands for rapid, efficient, and scalable synthesis, particularly in drug discovery, novel technologies like microwave-assisted synthesis and flow chemistry are being increasingly adopted.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. arkat-usa.org Unlike conventional heating, which relies on conduction and convection, microwave heating is volumetric and immediate, leading to rapid temperature increases and significantly reduced reaction times, often from hours to minutes. arkat-usa.orgnih.gov This technique frequently results in higher yields and cleaner reactions. arkat-usa.orgresearchgate.net

MAOS has been effectively used for the synthesis of various benzamide derivatives. researchgate.net For example, the hydrolysis of benzamide to benzoic acid can be achieved in just 10 minutes using microwave heating. youtube.comyoutube.com Another application is the ring-opening of oxazolones by amines to form benzamides, a reaction that is difficult under conventional heating but proceeds in good yields with microwave assistance. researchgate.net The technology is also well-suited for multi-component reactions and can often be performed under solvent-free conditions, further enhancing its green credentials. arkat-usa.orgnih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor rather than in a traditional batch-wise fashion. This approach offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for hazardous reactions, and straightforward scalability. nih.govacs.orgbeilstein-journals.org

The synthesis of active pharmaceutical ingredients (APIs), many of which contain amide functionalities, has been a major driver for the adoption of flow chemistry. acs.orgbeilstein-journals.org Complex multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates. acs.org For instance, the synthesis of the API imatinib (B729) involved an amide formation step performed in a flow reactor. nih.govbeilstein-journals.org Similarly, the synthesis of ibuprofen (B1674241) has been demonstrated in a telescoped flow process. beilstein-journals.org Flow systems can also be integrated with polymer-supported reagents and in-line analytical techniques, allowing for real-time monitoring and optimization of the reaction progress. beilstein-journals.orgunimi.it

Advanced Spectroscopic and Structural Elucidation of 3,5 Dinitro N,n Dipentylbenzamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique in chemistry for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a precise molecular weight can be obtained and the fragmentation pattern can provide clues to the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be the definitive method to confirm the elemental composition of 3,5-dinitro-N,N-dipentylbenzamide. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₁₇H₂₅N₃O₅, the expected monoisotopic mass can be calculated with high precision. An HRMS analysis would aim to find an ion peak corresponding to this calculated mass. The difference between the experimentally measured mass and the calculated mass, typically in the range of parts per million (ppm), would serve to either confirm or refute the proposed formula.

Commonly, the compound would be analyzed in positive ion mode, where it would likely be observed as a protonated molecule [M+H]⁺, or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution data would allow for the differentiation of these adducts from other potential ions of similar nominal mass.

Table 1: Illustrative HRMS Data for this compound

Ion AdductCalculated m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺368.1816368.1812-1.1
[M+Na]⁺390.1635390.1630-1.3
[M+K]⁺406.1375406.1369-1.5

Note: The "Observed m/z" and "Mass Error" values are illustrative examples of what would be expected in an experimental analysis and are not based on published data.

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and the loss of the pentyl chains.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would first need to be grown. This can often be a challenging step in the analytical process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

The resulting diffraction data would allow for the unambiguous determination of the three-dimensional structure of the molecule. This would include the precise bond lengths and angles of the dinitro-substituted benzene (B151609) ring, the amide linkage, and the N,N-dipentyl groups. Furthermore, the analysis would reveal the conformation of the pentyl chains and the dihedral angle between the plane of the benzene ring and the amide group. For similar N,N-disubstituted benzamides, a non-planar arrangement between the aromatic ring and the amide group is often observed.

Table 2: Illustrative Single Crystal X-ray Diffraction Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)98.5
γ (°)90
Volume (ų)2020
Z4

Note: The values in this table are illustrative examples based on similar organic molecules and are not from experimental data for the title compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A PXRD analysis of a synthesized batch of this compound would be used to confirm its crystalline nature and to check for the presence of any impurities or different polymorphic forms. Each crystalline solid has a unique powder diffraction pattern, characterized by a series of diffraction peaks at specific angles (2θ) and with specific relative intensities.

The experimental powder pattern could also be compared to a pattern calculated from the single-crystal X-ray diffraction data to confirm the purity of the bulk sample.

Table 3: Illustrative Powder X-ray Diffraction Peak List for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6745
15.55.71100
20.44.3580
22.14.0265
25.83.4530

Note: This peak list is a hypothetical representation of a PXRD pattern and is not based on experimental data.

Computational and Theoretical Chemistry Studies of 3,5 Dinitro N,n Dipentylbenzamide

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3,5-dinitro-N,N-dipentylbenzamide, these investigations would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for predicting the geometric and electronic structure of molecules. For this compound, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G), would be employed to find the molecule's most stable three-dimensional arrangement (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. This analysis predicts the infrared (IR) and Raman spectra of the molecule, with each calculated frequency corresponding to a specific vibrational mode (e.g., C-H stretching, N-O stretching of the nitro groups, C=O stretching of the amide). While no specific data exists for the title compound, studies on related molecules like N-Ethyl-3,5-dinitrobenzamide have utilized crystallographic data to determine these structural parameters, which could serve as a benchmark for future DFT calculations.

Ab Initio Calculations for Electronic Properties

Ab initio methods, which are based on first principles without experimental data, could provide a high-accuracy determination of the electronic properties of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can offer more precise calculations of electronic energies and wavefunctions. These calculations would be crucial for accurately predicting properties such as ionization potential and electron affinity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the nitro groups and the carbonyl group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For a dinitro-substituted aromatic compound, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the nitro groups, facilitating electron transfer to these electron-withdrawing moieties. A study on dinaphthodiospyrol S found HOMO and LUMO energy values of -6.39 eV and -3.51 eV, respectively, showcasing how these parameters are determined and used to understand intramolecular charge transfer. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanics is excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of flexible molecules like this compound, particularly its long pentyl chains.

Conformational Dynamics and Energy Landscape

The two N-pentyl groups introduce significant conformational flexibility. MD simulations would involve solving Newton's equations of motion for the atoms of the molecule over time, allowing for the exploration of its vast conformational space. This analysis would reveal the preferred spatial arrangements of the pentyl chains and their rotation relative to the benzamide (B126) core. By plotting the potential energy as a function of specific dihedral angles, an energy landscape can be constructed, identifying the most stable low-energy conformers and the energy barriers between them.

Intermolecular Interactions and Solvent Effects

MD simulations are also invaluable for studying how molecules of this compound would interact with each other and with solvent molecules. In a simulated condensed phase, one could observe the formation of intermolecular hydrogen bonds, van der Waals interactions, and potential π-π stacking of the dinitrobenzene rings. Simulating the molecule in a solvent box (e.g., water or an organic solvent) would provide insights into its solubility and how the solvent affects its conformational preferences. For instance, studies on related dinitrobenzamide derivatives have highlighted the role of intermolecular N-H···O hydrogen bonds in forming chain-like structures in the solid state. nih.gov

In Silico Approaches for Understanding Molecular Interactions

Computational chemistry provides a suite of methods to model and predict how a molecule like this compound might interact with its environment, particularly with biological macromolecules. These techniques are crucial in fields like drug discovery and herbicide development.

Molecular Docking Studies for Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.gov This method is particularly valuable in understanding the interaction between a ligand, such as this compound, and a protein receptor at the atomic level. frontiersin.org For dinitroaniline and dinitrobenzamide compounds, which are known to have herbicidal or antiprotozoal activity, the target is often a specific protein crucial for the organism's survival, such as tubulin or enzymes in a metabolic pathway. frontiersin.orgnih.gov

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on analogous dinitroaniline and benzamide derivatives provide a framework for how such an analysis would be approached. nih.govnih.gov For instance, dinitroaniline herbicides are known to bind to plant tubulin, inhibiting microtubule formation and thus cell division. nih.gov Similarly, certain benzamide derivatives have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase (ACCase) or as glucokinase activators. frontiersin.orgnih.gov

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. A crystal structure of the target protein, if known, would be obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled. nih.gov

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein would be analyzed. researchgate.net

Based on studies of related compounds, it can be postulated that the nitro groups of this compound could form hydrogen bonds or other electrostatic interactions with the receptor, while the dipentyl groups would likely engage in hydrophobic interactions within the binding pocket. The benzamide core provides a rigid scaffold for these interactions.

Table 1: Postulated Key Interactions from a Hypothetical Molecular Docking Study of this compound

Interacting Group of LigandType of InteractionPotential Interacting Residues in a Receptor
Nitro groupsHydrogen Bonding, ElectrostaticPolar amino acids (e.g., Serine, Threonine, Arginine)
Benzamide (carbonyl oxygen)Hydrogen BondingHydrogen bond donor amino acids (e.g., Lysine, Arginine)
Benzamide (NH group)Hydrogen BondingHydrogen bond acceptor amino acids (e.g., Aspartate, Glutamate)
Dipentyl chainsHydrophobic InteractionsNonpolar amino acids (e.g., Leucine, Isoleucine, Valine)
Aromatic ringπ-π StackingAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the structural or property descriptors of a set of compounds with their physicochemical properties or biological activities, respectively. archivepp.comjppres.com These models are expressed as mathematical equations that can be used to predict the properties or activities of new, untested compounds. unair.ac.id

For a series of dinitrobenzamide derivatives including this compound, a QSPR/QSAR study could be employed to predict various parameters such as:

Solubility: Important for formulation and bioavailability.

Toxicity: To assess potential risks.

Herbicidal or medicinal activity: To guide the design of more potent analogs. jppres.com

The development of a QSPR/QSAR model typically involves:

Data Set Collection: A series of structurally related compounds with experimentally determined properties or activities is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building and Validation: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. The model is then validated using an external set of compounds to ensure its predictive power. jppres.comunair.ac.id

Pharmacophore Modeling and Virtual Screening Concepts in Chemical Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and known activities of related compounds. nih.gov This model would highlight the key interaction points:

Two hydrogen bond acceptor features corresponding to the nitro groups.

A hydrogen bond donor and acceptor from the amide linkage.

A hydrophobic feature representing the dipentyl chains.

An aromatic ring feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of other molecules, potentially with different chemical scaffolds, that match the pharmacophore and are therefore likely to exhibit similar biological activity. nih.gov This approach is a powerful tool in the early stages of drug and herbicide discovery. nih.gov

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry also offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for confirming experimentally obtained spectra or for predicting the spectra of yet-to-be-synthesized compounds.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the NMR chemical shifts of a molecule with a high degree of accuracy. uni-bonn.de

The theoretical calculation of the NMR spectrum of this compound would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: Using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)), the magnetic shielding tensors for each nucleus are calculated. wisc.edu

Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Studies on substituted benzenes and other aromatic compounds have shown that DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.org The predicted shifts for this compound would be influenced by the electron-withdrawing nitro groups, which would deshield the aromatic protons, and the N,N-dipentylamino group. ipb.pt

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values for illustrative purposes and would require actual computational calculations for accuracy.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to carbonyl)~8.5 - 8.8~125 - 128
Aromatic CH (para to carbonyl)~8.9 - 9.2~118 - 121
Aromatic C-NO₂-~148 - 151
Aromatic C-C=O-~135 - 138
Carbonyl C=O-~165 - 168
N-CH₂ (pentyl)~3.4 - 3.7~45 - 50
CH₂ (pentyl chain)~1.2 - 1.7~22 - 32
CH₃ (pentyl)~0.8 - 1.0~13 - 15

Computational Simulation of IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule. cardiff.ac.uk Computational methods, again primarily DFT, can be used to simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. nih.govultraphysicalsciences.org

The process for simulating the IR and Raman spectra of this compound would be:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry, a frequency calculation is performed. This yields the harmonic vibrational frequencies.

Intensity Calculation: For IR spectra, the intensities are determined by the change in the dipole moment during a vibration. For Raman spectra, they are determined by the change in polarizability. nih.gov

Spectrum Generation: The calculated frequencies and intensities are then plotted to generate the theoretical IR and Raman spectra. youtube.com

The simulated spectra for this compound would show characteristic peaks for the functional groups present.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are estimated frequency ranges based on typical values for these functional groups.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amide)Stretching~3300 - 3500
C-H (aromatic)Stretching~3000 - 3100
C-H (aliphatic)Stretching~2850 - 2960
C=O (amide)Stretching~1630 - 1680
C=C (aromatic)Stretching~1400 - 1600
NO₂Asymmetric Stretching~1500 - 1570
NO₂Symmetric Stretching~1300 - 1370
C-NStretching~1200 - 1350

These computational predictions of spectroscopic data are invaluable for confirming the identity and purity of a synthesized sample of this compound and for a deeper understanding of its molecular structure and bonding. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,5 Dinitro N,n Dipentylbenzamide

Reactivity Profile of the Nitroaryl Moiety

The benzene (B151609) ring of 3,5-dinitro-N,N-dipentylbenzamide is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the two nitro groups and the amide functionality. Conversely, these substituents render the aromatic ring susceptible to nucleophilic attack and influence the reduction pathways of the nitro groups.

Reduction Pathways of Nitro Groups

The reduction of the two nitro groups on the benzamide (B126) ring is a prominent feature of its chemistry. This process can proceed through various intermediates, ultimately leading to the corresponding amino derivatives. The reaction is of significant interest, particularly in the context of developing bioreductive drugs, where the reduction of a nitro group can trigger the activation of a cytotoxic agent. researchgate.net

The reduction can be achieved using a variety of reagents and methods, including catalytic hydrogenation (e.g., using Pd/C) and metal-based reducing agents (e.g., Fe, SnCl2). The stepwise reduction of the dinitro compound is possible, yielding first the corresponding nitroamino and then the diamino derivative. The presence of the N,N-dipentylamide group can influence the rate and selectivity of the reduction.

Research on related dinitrobenzamide derivatives has shown that they can be reduced to their corresponding amino derivatives. For instance, N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide has been successfully reduced to the diamino compound using Pd/C and H2. Furthermore, studies on N-alkyl-3,5-dinitrobenzamides have highlighted their potential as antitubercular agents, with their activity linked to the reduction of the nitro groups. nih.gov

The general mechanism for the reduction of a nitro group involves a series of two-electron transfers, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine is produced. The stability and reactivity of these intermediates can be influenced by the surrounding molecular structure and the reaction conditions.

A simplified representation of the reduction pathway is shown below:

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The specific conditions for the reduction of this compound and the isolation of its intermediates would require specific experimental investigation.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. Both the two nitro groups and the N,N-dipentylcarboxamide group are powerful electron-withdrawing groups. These groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comyoutube.com

The directing effect of these substituents must also be considered. The nitro groups are meta-directing, while the amide group is also generally a meta-director in strongly acidic conditions that would be used for many EAS reactions. wikipedia.org Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the C2, C4, or C6 positions, which are already substituted with nitro groups or the amide. The position between the two nitro groups (C4) is the most deactivated. This makes further substitution on the aromatic ring highly unlikely under standard EAS conditions.

For a substitution to occur, extremely harsh reaction conditions would be necessary, which would likely lead to degradation of the molecule. Therefore, electrophilic aromatic substitution is not a synthetically useful reaction for this compound.

Amide Bond Reactivity

The amide bond in this compound is a stable functional group, but it can undergo characteristic reactions such as hydrolysis, N-alkylation, and acylation under specific conditions.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the amide bond in this compound would lead to the formation of 3,5-dinitrobenzoic acid and dipentylamine (B1346568). This reaction can be catalyzed by either acid or base. The kinetics of amide hydrolysis are influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the carbonyl carbon and the nitrogen atom. rsc.orgnih.govnih.gov

The general mechanisms for acid- and base-catalyzed amide hydrolysis are well-established.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate.

For N,N-disubstituted amides like this compound, the rate of hydrolysis is generally slower than for primary or secondary amides due to increased steric hindrance around the carbonyl group. The two pentyl groups on the nitrogen atom will sterically shield the carbonyl carbon from the approach of a nucleophile.

The following table provides a qualitative comparison of factors influencing the rate of hydrolysis:

FactorInfluence on Hydrolysis RateRationale
Acid/Base Catalysis IncreasesProtonation of carbonyl (acid) or provision of a strong nucleophile (base) enhances reactivity.
Electron-withdrawing groups (NO2) IncreasesEnhances the electrophilicity of the carbonyl carbon.
Steric hindrance (dipentyl groups) DecreasesHinders the approach of the nucleophile to the carbonyl carbon.

N-Alkylation and Acylation Reactions

N-alkylation or N-acylation of the amide nitrogen in this compound is not possible as it is a tertiary amide and lacks a hydrogen atom on the nitrogen. ncert.nic.in However, reactions involving the cleavage of the N-alkyl groups are conceivable under harsh conditions, though these are not typical N-alkylation or acylation reactions.

For secondary amides, N-alkylation can be achieved using various methods, often requiring a strong base to deprotonate the amide nitrogen, making it nucleophilic. rsc.org Similarly, acylation of secondary amides can be performed using acylating agents.

Influence of Pentyl Chains on Molecular Interactions and Conformation

The free rotation around the C-N and C-C single bonds within the pentyl chains allows the molecule to adopt numerous conformations. libretexts.orgunacademy.comyoutube.comyoutube.comslideshare.net The most stable conformations will be those that minimize steric strain and unfavorable non-covalent interactions. The bulky pentyl groups will influence the rotational barrier around the C(O)-N bond of the amide.

The hydrophobic nature of the pentyl chains will dominate the molecule's interaction with nonpolar solvents and surfaces. In aqueous environments, these chains will tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This can influence the molecule's aggregation behavior and its ability to interact with biological membranes.

Studies on amides with N-alkyl side chains have shown that the size and nature of the alkyl group significantly affect the hydration and dynamics of the amide group. acs.orgnih.govresearchgate.net While the dynamics of the local environment around the amide may surprisingly speed up with bulkier substituents due to faster rotations, the hydrogen bond-making and -breaking with water can be slower. acs.orgnih.gov The pentyl chains in this compound will sterically influence the solvation of the polar amide and nitro groups.

Furthermore, in the solid state, the flexible pentyl chains can influence the crystal packing of the molecule. The interplay between the polar interactions of the nitro and amide groups and the van der Waals interactions of the hydrophobic pentyl chains will determine the final crystal lattice. Research on poly(ester amides) with long alkyl chains has demonstrated that the length of the alkyl chain can have a significant effect on the material's thermal and structural properties due to the influence on intermolecular hydrogen bonding and crystalline structure. nih.gov

The conformational flexibility of the pentyl chains can be analyzed using computational methods to predict the lowest energy conformations and to understand how the molecule might interact with biological targets.

Mechanistic Pathways of Formation and Interconversion

The formation of this compound is most likely achieved through the nucleophilic acyl substitution of 3,5-dinitrobenzoyl chloride with di-n-pentylamine. This reaction is a standard and widely employed method for the synthesis of amides.

The proposed mechanistic pathway is as follows:

Nucleophilic Attack: The nitrogen atom of di-n-pentylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which could be another molecule of di-n-pentylamine or an added non-nucleophilic base, deprotonates the positively charged nitrogen atom to yield the final product, this compound.

This reaction is typically carried out in an inert solvent to facilitate the reaction and control the temperature. The presence of the two electron-withdrawing nitro groups on the benzoyl chloride ring enhances the electrophilicity of the carbonyl carbon, thus facilitating the nucleophilic attack by the amine.

Interconversion reactions for this compound are not readily apparent from the literature on related compounds. Given the stability of the amide bond, significant energy input would be required to induce interconversion to other structural isomers under normal conditions.

Degradation Pathways and Stability Studies

While specific stability studies for this compound are not available, its degradation pathways can be inferred from the known chemistry of nitroaromatic compounds and amides. The stability of the molecule is primarily influenced by the robust amide linkage and the presence of the nitro groups on the aromatic ring.

Hypothetical Degradation Pathways:

Hydrolysis: The amide bond in this compound can undergo hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 3,5-dinitrobenzoic acid and di-n-pentylamine.

Base-Catalyzed Hydrolysis: A hydroxide ion would directly attack the carbonyl carbon, leading to a tetrahedral intermediate that would subsequently break down to form the carboxylate of 3,5-dinitrobenzoic acid and di-n-pentylamine. The rate of hydrolysis is expected to be influenced by temperature and the concentration of the acid or base.

Reduction of Nitro Groups: The nitro groups are susceptible to reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or certain metals in acidic media. The reduction would proceed in a stepwise manner, potentially forming nitroso, hydroxylamino, and finally amino groups. The complete reduction would yield 3,5-diamino-N,N-dipentylbenzamide.

Photodegradation: Aromatic nitro compounds are known to be susceptible to photodegradation. Upon absorption of UV light, the nitro groups can be excited, leading to various photochemical reactions, including the potential for cleavage of the C-N bond or other rearrangements. The specific products of photodegradation would depend on the wavelength of light and the reaction medium.

Stability:

Advanced Applications and Material Science Orientations of 3,5 Dinitrobenzamide Derivatives

Design of Functional Organic Materials Based on Benzamide (B126) Scaffolds

The benzamide framework is a robust and versatile platform for the design of functional organic materials. The core structure allows for systematic modification, enabling the fine-tuning of electronic, optical, and self-assembly properties. In the case of 3,5-dinitro-N,N-dipentylbenzamide, the two nitro groups significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), imparting strong electron-accepting characteristics to the molecule. This feature is a critical prerequisite for applications in organic electronics, such as in the formation of charge-transfer complexes and as n-type organic semiconductors.

The N,N-dipentyl groups, on the other hand, introduce solubility in organic solvents and influence the molecule's packing in the solid state. The long alkyl chains can affect the intermolecular spacing and ordering, which are crucial parameters for charge transport in organic thin-film transistors and other electronic devices. The interplay between the electron-deficient aromatic core and the flexible alkyl chains allows for the design of materials with tailored properties for specific electronic applications.

Role in Polymer Chemistry and Additive Development

The N,N-dipentyl groups could function as internal plasticizers, increasing the flexibility and processability of rigid polymers. Furthermore, the electron-accepting nature of the dinitroaromatic ring could be exploited to create polymers with charge-transfer characteristics when blended with electron-donating polymers, potentially leading to materials with interesting photophysical or conductive properties.

Supramolecular Assembly and Self-Organizing Systems

The structure of this compound is conducive to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. While the tertiary amide nitrogen of this specific compound cannot participate in hydrogen bonding as a donor, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors.

More significantly, the electron-deficient aromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems. This property is fundamental to the construction of self-assembling systems. Research on 3,5-dinitrobenzamide (B1662146) itself has shown its potential as a ligand for creating novel supramolecular assemblies researchgate.net. The dipentyl chains would play a crucial role in modulating the self-assembly process, potentially leading to the formation of liquid crystalline phases or other ordered nanostructures. The balance between the π-π stacking of the aromatic cores and the van der Waals interactions of the pentyl chains would dictate the final supramolecular architecture.

Exploitation in Chemical Sensors and Probes

The electron-deficient nature of the 3,5-dinitrophenyl group makes it a promising component for chemical sensors. The interaction of this moiety with electron-rich analytes can lead to a measurable change in its photophysical properties, such as a shift in its absorption or fluorescence spectrum. This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism for fluorescent chemosensors.

For example, a sensor incorporating the this compound unit could be designed to detect electron-rich aromatic compounds or anions. Upon binding of the analyte, the electron transfer from the analyte to the dinitrobenzamide unit would be altered, resulting in a detectable optical signal. The dipentyl groups would enhance the sensor's solubility in non-polar media, allowing for its application in various environments.

Precursors for Complex Organic Synthesis

The 3,5-dinitrobenzamide scaffold is a valuable starting point for the synthesis of more complex molecules. The nitro groups can be readily reduced to amino groups, which can then be further functionalized. For instance, the reduction of this compound would yield 3,5-diamino-N,N-dipentylbenzamide. These amino groups can then be used to build larger molecular architectures, such as dendrimers, macrocycles, or polymers.

The synthesis of this compound itself would typically proceed from 3,5-dinitrobenzoic acid researchgate.net. This acid can be converted to the corresponding acid chloride, 3,5-dinitrobenzoyl chloride, which is then reacted with dipentylamine (B1346568) to form the final amide product. This straightforward synthetic route makes it an accessible building block for a variety of synthetic endeavors.

Exploration in Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition rely on specific, non-covalent interactions between a host and a guest molecule. The electron-deficient aromatic ring of this compound makes it an excellent candidate for acting as a host for electron-rich guest molecules. The formation of a host-guest complex would be driven by a combination of π-π stacking interactions and van der Waals forces.

The dipentyl chains can create a hydrophobic pocket, further enhancing the binding of non-polar guest molecules. The size and shape of this binding pocket could be tailored by modifying the length and branching of the alkyl chains on the amide nitrogen. This tunable nature is a highly desirable feature in the design of synthetic receptors for specific molecules.

Future Research Trajectories for 3,5 Dinitro N,n Dipentylbenzamide

Innovations in Green and Sustainable Synthesis Methodologies

Traditional synthesis routes for nitroaromatic amides often rely on harsh reagents and generate significant chemical waste, particularly from the nitration step using mixed nitric and sulfuric acids. sibran.ru Future research will prioritize the development of environmentally benign and efficient synthesis protocols.

The synthesis of 3,5-dinitro-N,N-dipentylbenzamide involves two primary transformations: the dinitration of a benzoic acid precursor and the subsequent amidation with dipentylamine (B1346568). For the nitration step, research can explore several green alternatives to the conventional mixed-acid process. sibran.rurasayanjournal.co.in One promising avenue is the use of solid-supported nitrating agents, such as bismuth nitrate (B79036) on montmorillonite (B579905) clay or silica (B1680970) gel, which can facilitate easier product separation and catalyst recycling, often under milder conditions like microwave irradiation. sibran.ru Another approach involves using urea (B33335) nitrate with concentrated sulfuric acid, a method noted for its regioselectivity and the avoidance of harsh side reactions typically seen with mixed acids. rasayanjournal.co.in Dinitrogen pentoxide (DNP) in an environmentally safer solvent like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) also presents a powerful, eco-friendly alternative that minimizes acidic waste. nih.gov

For the amidation step, which forms the core benzamide (B126) structure, future studies can focus on moving away from stoichiometric activating agents. Catalytic methods, perhaps employing novel boronic acid derivatives or enzyme-based systems, could enable the direct condensation of 3,5-dinitrobenzoic acid with dipentylamine, generating water as the only byproduct. Research into solvent selection is also critical, with a focus on recyclable or biodegradable solvents like glycerol (B35011) to replace volatile organic compounds. researchgate.net

Table 1: Comparison of Traditional and Green Nitration Methods

Feature Traditional Method (Mixed Acid) Green Alternative (e.g., Solid-Supported Reagents)
Reagents Conc. H₂SO₄, Conc. HNO₃ Bismuth nitrate, Montmorillonite clay, Urea Nitrate sibran.rurasayanjournal.co.in
Conditions Highly exothermic, harsh Milder, microwave-assisted sibran.ru
Byproducts Large volumes of acidic waste Recyclable solid support, simpler workup

| Selectivity | Can be unselective, risk of over-nitration | Often higher regioselectivity rasayanjournal.co.in |

Integration of Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

Future research can employ ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the physicochemical properties of this compound and its hypothetical derivatives. By training algorithms on datasets of known nitroaromatic and benzamide compounds, it would be possible to estimate properties like solubility, thermal stability, and electronic characteristics. nih.gov This predictive power is invaluable for screening potential applications, for instance, in materials science.

Table 2: Potential AI/ML Applications for this compound

Application Area AI/ML Tool Research Objective
Property Prediction QSAR, Neural Networks Predict solubility, melting point, thermal stability, electronic properties.
Molecular Design Generative Models (GANs, VAEs) Design novel derivatives with enhanced material or chemical properties. nih.gov

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction progress in real-time is essential. Advanced in situ spectroscopic techniques provide a window directly into the reaction vessel, allowing for precise monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. researchgate.net

Future research should focus on applying techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor both the nitration and amidation stages of the synthesis. researchgate.netresearchgate.net For the nitration step, these methods can track the disappearance of the C-H bands of the initial aromatic ring and the appearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro groups. This allows for the determination of the reaction endpoint with high precision, preventing over-nitration and the formation of unwanted byproducts.

Similarly, during the amidation reaction between 3,5-dinitrobenzoyl chloride and dipentylamine, in situ spectroscopy can follow the disappearance of the acid chloride carbonyl peak and the emergence of the amide carbonyl peak at a different frequency. This real-time data is crucial for developing robust and scalable manufacturing processes, ensuring batch-to-batch consistency and maximizing yield and purity. researchgate.net

Interdisciplinary Approaches in Materials Science and Nanoengineering

The molecular structure of this compound—featuring electron-withdrawing nitro groups and flexible, nonpolar pentyl chains—makes it an intriguing candidate for applications in materials science and nanoengineering. rice.edurice.edu This field focuses on designing and creating materials with specific, tailored functionalities. rice.edu

A significant future research trajectory involves investigating this compound as a building block for novel functional polymers or supramolecular assemblies. The dipentyl groups could impart solubility and processability, while the dinitroaromatic core could serve as an electron-accepting unit in charge-transfer complexes, potentially useful in organic electronics. Researchers could explore its incorporation into polymer backbones or as a functional additive to modulate the optical or electronic properties of host materials.

In nanoengineering, the amphiphilic nature of the molecule could be exploited to study its self-assembly behavior in different solvents, potentially forming micelles, vesicles, or other ordered nanostructures. nih.gov Such structures could be investigated for encapsulating other molecules. Furthermore, nitroaromatic compounds are known precursors for amines via reduction, opening the door to using this compound as a precursor to create porous materials or functionalized surfaces after a chemical transformation. researchgate.net

Elucidation of Complex Reaction Networks and Kinetic Studies

While a plausible synthesis route for this compound can be proposed, a detailed understanding of the underlying reaction kinetics and network of potential side reactions is currently lacking. Future research in this area is fundamental for process optimization, safety, and control. researchgate.net

A key focus should be a thorough kinetic study of the dinitration of the benzoic acid or benzamide precursor. Such studies would aim to determine the reaction order, rate constants, and activation energies for the formation of both the desired 3,5-dinitro isomer and other potential isomers. Aromatic nitration can be a complex process, with reaction rates and isomer distribution being highly sensitive to factors like acid concentration, temperature, and the presence of water. researchgate.netresearchgate.net For example, research has shown that the nitration of nitrobenzene (B124822) can be inhibited by the dinitrobenzene product, a phenomenon that could be relevant here. researchgate.net

Computational modeling, using Density Functional Theory (DFT), can complement experimental kinetic studies. These calculations can help elucidate the reaction mechanism, map the potential energy surface, and predict the transition states for the formation of different isomers. By combining experimental kinetics with computational insights, a comprehensive reaction network model can be built. This model would be invaluable for designing a reactor system and selecting operating conditions that maximize the yield and purity of this compound while minimizing the formation of impurities.

Q & A

Q. What are the established synthetic routes for 3,5-dinitro-N,N-dipentylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with nitration of benzamide derivatives followed by alkylation. For example, analogous compounds like 3,5-dinitro-N-(4-nitrophenyl)benzamide are synthesized via reaction of 3,5-dinitrobenzoyl chloride with amines under reflux in tetrahydrofuran (THF) . Optimization variables include solvent polarity (e.g., THF vs. DMF), stoichiometry of reagents, and reaction time. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and alkyl chain integrity. For example, nitro group deshielding effects are evident in aromatic proton shifts (δ 8.5–9.0 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 393.2 for analogous dinitrobenzamides) .
  • FT-IR : Nitro group stretching vibrations (~1520 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) provide functional group confirmation .

Q. How do solubility and stability profiles impact experimental design for this compound?

The lipophilic dipentyl chains enhance solubility in organic solvents (e.g., DCM, THF) but limit aqueous solubility. Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) are recommended to assess hydrolysis risks, particularly for the amide bond. Formulation strategies may include micellar encapsulation or co-solvents (e.g., DMSO/water mixtures) for in vitro assays .

Advanced Research Questions

Q. What crystallographic insights exist for nitrobenzamide derivatives, and how do intermolecular interactions influence solid-state properties?

X-ray diffraction of 3,5-dinitro-N-(4-nitrophenyl)benzamide reveals weak N–H···O hydrogen bonds forming chains along the [100] axis, with dihedral angles between aromatic rings (7.78°) influencing packing efficiency . Such data guide co-crystal engineering to modulate melting points or bioavailability.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Substituent Variation : Compare dipentyl chains with shorter (e.g., diethyl) or branched alkyl groups to assess cytotoxicity and membrane permeability.
  • Bioassays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing analogs like N-benzyl-3,5-dinitrobenzamides with demonstrated antitubercular properties .
  • Computational Modeling : Use DFT calculations to correlate nitro group electron-withdrawing effects with receptor-binding affinity .

Q. What mechanistic pathways are hypothesized for nitrobenzamide derivatives in biological systems?

Proposed mechanisms include nitroreductase-mediated activation (generating reactive intermediates) or inhibition of bacterial cell wall synthesis. For example, PBTZ169-derived analogs target mycobacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1), validated via enzyme inhibition assays and gene knockout studies .

Q. How can analytical method validation address contradictions in biological data across studies?

Discrepancies in bioactivity (e.g., conflicting MIC values) may arise from impurities or degradation products. Implement orthogonal methods:

  • HPLC-DAD : Detect UV-absorbing impurities at 254 nm.
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed amides).
  • DSC/TGA : Monitor thermal stability to confirm compound integrity during storage .

Q. What strategies resolve low yields in multi-step syntheses of nitrobenzamides?

  • Intermediate Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
  • Catalyst Screening : Evaluate Pd/C or FeCl3_3 for selective nitro group reductions.
  • Scale-Up Considerations : Optimize heat dissipation in exothermic nitration steps to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.